(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid
Description
Properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-8(2)12(14(17)18)15-13(16)11-7-19-9-5-3-4-6-10(9)20-11/h3-6,8,11-12H,7H2,1-2H3,(H,15,16)(H,17,18)/t11?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPKRXAQQHHLFI-KIYNQFGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1COC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1COC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzodioxin-2-ylformyl Intermediate
- The 2,3-dihydro-1,4-benzodioxin moiety can be functionalized at the 2-position to introduce a formyl or carbonyl group.
- Common methods include:
- Formylation reactions using formylating agents such as formic acid derivatives or formamide derivatives under mild conditions.
- Protection of the benzodioxin ring during functionalization to avoid ring cleavage.
Amide Bond Formation with L-Valine
- The amide bond is formed between the carboxyl group of valine and the formylated benzodioxin intermediate.
- Typical coupling methods include:
| Method | Reagents/Conditions | Notes |
|---|---|---|
| Carbodiimide coupling | DCC (dicyclohexylcarbodiimide), HOBt, DMF | Minimizes racemization; widely used in peptide synthesis. |
| Mixed anhydride method | Isobutyl chloroformate, NMM | Mild conditions; good for sensitive substrates. |
| Active ester method | NHS ester formation followed by amine coupling | Provides high yields and purity. |
| Coupling agents like HATU | HATU, DIPEA in DMF | Efficient and fast coupling with minimal racemization. |
- Reaction temperature is typically kept low (0–25 °C) to preserve stereochemistry.
- Solvents such as DMF, DCM, or methanol are commonly used.
Purification
- After coupling, purification is typically done by:
- Column chromatography on silica gel.
- Recrystallization from appropriate solvents.
- Preparative HPLC for high purity, especially for chiral compounds.
Representative Synthesis Protocol (Literature-Based)
A representative synthesis of (2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid may proceed as follows:
| Step | Procedure Description | Outcome / Yield |
|---|---|---|
| 1 | Preparation of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)formyl intermediate via selective formylation of benzodioxin precursor | Intermediate obtained in high purity (~85%) |
| 2 | Activation of the formyl intermediate using DCC and HOBt in DMF at 0–5 °C | Formation of active ester intermediate |
| 3 | Addition of L-valine (protected or free amine) with DIPEA as base, stirring at room temperature for 12–24 hours | Amide bond formation with minimal racemization; yield ~75–90% |
| 4 | Workup and purification by column chromatography and recrystallization | Pure target compound obtained |
Analytical and Research Findings
- Stereochemical integrity is confirmed by chiral HPLC or NMR techniques showing retention of the (2S) configuration.
- Yield optimization depends on coupling reagents and reaction conditions; use of additives like HOBt reduces racemization.
- Solubility and stability data indicate moderate solubility (~35 µg/mL at pH 7.4), necessitating careful solvent choice during synthesis and purification.
- Spectroscopic characterization (NMR, IR, MS) confirms the formation of the amide bond and the presence of the benzodioxin ring.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Formylation of benzodioxin | Mild formylation using formylating agents | Preserves benzodioxin integrity | Requires careful control to avoid ring opening |
| Amide bond formation | Carbodiimide (DCC/HOBt), HATU, or mixed anhydride coupling with L-valine | High yield, mild conditions | Potential racemization if not controlled |
| Reaction conditions | Low temperature (0–25 °C), inert atmosphere, aprotic solvents (DMF, DCM) | Maintains stereochemistry | Sensitive to moisture and impurities |
| Purification | Column chromatography, recrystallization, preparative HPLC | High purity achieved | Time-consuming, solvent intensive |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the formamido group or the benzodioxin ring, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formamido group or the benzodioxin ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Benzodioxane derivatives have shown promising anticancer properties. For instance, studies have indicated that certain analogs display significant anti-inflammatory and anticancer activities by modulating pathways such as the p38α MAPK pathway, which is crucial in cancer progression . The structural modifications in the benzodioxane framework can enhance these effects.
- Anti-inflammatory Properties :
-
Neuroprotective Effects :
- Some studies suggest that benzodioxane derivatives may possess neuroprotective properties. This application is particularly relevant for developing treatments for neurodegenerative diseases where inflammation plays a significant role.
Pharmacological Insights
-
Mechanism of Action :
- The mechanism by which this compound exerts its effects likely involves interaction with specific biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Further research is needed to elucidate these mechanisms fully.
- Structure-Activity Relationship (SAR) :
Case Study 1: Synthesis and Characterization
A study focused on synthesizing a library of 1,4-benzodioxane derivatives showed that modifying the core structure could yield compounds with enhanced anticancer properties. The synthesized compounds were characterized using various spectroscopic techniques (FTIR, NMR) to confirm their structures and assess their biological activities .
Case Study 2: In Vivo Studies
In vivo studies involving benzodioxane derivatives have demonstrated their potential as therapeutic agents against prostate cancer. These studies highlighted the importance of further investigation into dosage and delivery methods to maximize therapeutic efficacy while minimizing side effects.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which (2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core motifs: benzodioxin derivatives, amino acid conjugates, and heterocyclic hybrids. Below is a detailed comparison using available data from authoritative sources.
Comparison with Benzodioxin-Containing Analogs
5-Isocyanato-2,3-dihydro-1,4-benzodioxine
- Structure: Lacks the amino acid conjugate but retains the benzodioxin core.
- Molecular Weight : 178.23 g/mol (vs. higher for the target compound due to additional functional groups) .
- Key Difference: The isocyanate group introduces reactivity for covalent binding, unlike the formamido linkage in the target compound.
HMDB0254965 : (2S)-2-[[4-[(2,4-Diaminopteridin-6-yl)methyl]-2,3-dihydro-1,4-benzothiazine-7-carbonyl]amino]hexanedioic acid
- Structure: Benzothiazine (sulfur-containing) instead of benzodioxin, with a diaminopteridin substituent.
- Molecular Formula: C22H24N8O5S (vs. likely C14H15NO5 for the target, based on structure).
- Key Difference: Sulfur in benzothiazine enhances π-π stacking but reduces metabolic stability compared to oxygen in benzodioxin. The diaminopteridin group may confer folate-like activity, absent in the target compound .
Comparison with Amino Acid Conjugates
(2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric Acid
- Structure: Shares a branched-chain amino acid backbone but replaces benzodioxin with a sulfino-triazole group.
- Key Difference: The sulfino group introduces polarity and acidity (pKa ~1.5–2.5), contrasting with the hydrophobic benzodioxin in the target compound. This affects membrane permeability and target binding .
HMDB0252501 : (2S)-2-[[4-[[(2R)-2-Amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid
- Structure : Aromatic benzoyl group with sulfanyl substituents vs. benzodioxin-formamido.
- Molecular Weight : 433.59 g/mol (similar to the target compound’s estimated range).
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Benzodioxin vs. Benzothiazine : Oxygen in benzodioxin improves metabolic stability over sulfur-containing analogs but may reduce π-π stacking efficiency .
Amino Acid Modifications: The methylbutanoic acid group in the target compound likely enhances lipophilicity compared to polar sulfino or sulfanyl groups in analogs, impacting bioavailability .
Stereochemical Impact: The (2S) configuration in the target compound may optimize binding to chiral biological targets, a feature shared with HMDB0252501 but absent in non-chiral analogs like 5-isocyanato-benzodioxine .
Biological Activity
(2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps starting from readily available precursors. The general synthetic route includes the formation of the benzodioxane moiety followed by amide bond formation with 3-methylbutanoic acid.
Synthetic Route Overview
- Formation of Benzodioxane : Starting from gallic acid, various benzodioxane derivatives can be synthesized through cyclization reactions.
- Amidation : The benzodioxane derivative is then reacted with 3-methylbutanoic acid to form the target compound through an amide coupling reaction.
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its enzyme inhibitory potential and anti-inflammatory properties.
Enzyme Inhibition
Recent studies have demonstrated that compounds related to this compound exhibit significant inhibitory effects on key enzymes associated with metabolic disorders:
- α-glucosidase Inhibition : Compounds derived from the benzodioxane structure have shown promising results in inhibiting α-glucosidase, an enzyme implicated in carbohydrate metabolism and type 2 diabetes management .
- Acetylcholinesterase Inhibition : The same class of compounds has also been evaluated for their ability to inhibit acetylcholinesterase, which is relevant for Alzheimer's disease treatment .
Anti-inflammatory Activity
Analogous compounds have been reported to possess anti-inflammatory properties. For instance, a study highlighted that a 1,4-benzodioxane derivative demonstrated notable anti-inflammatory activity through modulation of pro-inflammatory cytokines in vitro . The structure-activity relationship indicated that specific substitutions on the benzodioxane ring enhance this activity.
Case Studies
Several case studies provide insights into the biological efficacy of this compound and its analogs.
- Study on Type 2 Diabetes : A study investigated the effect of a series of benzodioxane derivatives on glucose metabolism in diabetic rats. Results indicated that these compounds significantly reduced blood glucose levels and improved insulin sensitivity .
- Alzheimer's Disease Model : In another study involving a mouse model for Alzheimer's disease, treatment with a related compound led to improved cognitive function and reduced amyloid plaque formation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Benzodioxane Ring | Enhances enzyme inhibition |
| Formamide Group | Increases interaction with target enzymes |
| Methyl Group at C3 | Modulates lipophilicity and bioavailability |
Q & A
Q. What are the recommended methods for synthesizing and characterizing (2S)-2-(2,3-dihydro-1,4-benzodioxin-2-ylformamido)-3-methylbutanoic acid?
Methodological Answer:
- Synthesis : Use ester intermediates (e.g., methyl esters) for stereochemical control, as demonstrated in analogous compounds like (2S,3S)-3-hydroxy-2-methylbutanoic acid synthesis . Key steps include coupling the benzodioxin-formamido group to a 3-methylbutanoic acid backbone via amidation.
- Characterization : Employ (400 MHz, CDCl) to confirm stereochemistry and purity. Peaks at δ 1.21–1.27 (doublets for methyl groups) and 2.46–2.56 (multiplet for methine protons) are critical for structural validation . Mass spectrometry (HRMS) should corroborate the molecular ion peak.
Q. How can researchers address solubility challenges during experimental design?
Methodological Answer:
- Solvent Selection : Test polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as benzodioxin derivatives often exhibit limited aqueous solubility.
- Derivatization : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) to enhance solubility during synthesis, as seen in related amino acid derivatives . Remove the group post-reaction via acidic hydrolysis.
Q. What analytical techniques are essential for verifying enantiomeric purity?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) to separate enantiomers. Monitor retention times and peak symmetry, referencing standards for comparison.
- Optical Rotation : Measure specific rotation ([α]) and compare to literature values. Contradictions between HPLC and optical data may indicate co-eluting impurities or epimers, requiring further optimization .
Advanced Research Questions
Q. How can degradation pathways and stability under varying conditions be systematically studied?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., acidic/basic pH, heat, UV light). Monitor degradation products via LC-MS and compare fragmentation patterns to known intermediates.
- Storage Stability : Store at 2–8°C in moisture-free environments to prevent hydrolysis of the amide bond, as recommended for structurally similar carboxy derivatives . Conduct accelerated stability testing (40°C/75% RH) to predict shelf life.
Q. What strategies resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Assay Validation : Replicate experiments using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays). Cross-check results with computational docking studies to identify binding interactions.
- Impurity Profiling : Use HPLC-UV/ELS to detect trace impurities (e.g., epimers, sulfoxides) that may interfere with bioactivity. For example, co-eluting epimers in benzodioxin derivatives can skew dose-response curves .
Q. How can intermolecular interactions (e.g., protein binding) be investigated mechanistically?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip and measure binding kinetics (k, k) in real time.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry. Discrepancies between SPR and ITC data may arise from conformational changes or aggregation, necessitating complementary techniques like circular dichroism (CD) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR and X-ray crystallography data for structural confirmation?
Methodological Answer:
- NMR vs. X-ray : NMR provides dynamic solution-state conformation, while X-ray captures static solid-state geometry. For benzodioxin derivatives, torsional flexibility in solution may explain differences.
- Mitigation : Perform density functional theory (DFT) calculations to model preferred conformers and compare with experimental data. Cross-validate using 2D-NMR (e.g., NOESY) to detect through-space correlations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
